molecular formula C24H38 B1593847 rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) CAS No. 84656-77-9

rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane)

Cat. No.: B1593847
CAS No.: 84656-77-9
M. Wt: 326.6 g/mol
InChI Key: WQGMAFRSIHBDRV-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) encompasses a central bicyclohexyl core with two distinct propyl-containing substituents positioned at the 4 and 4' positions. The bicyclohexyl backbone consists of two cyclohexane rings connected through a single carbon-carbon bond, creating a pivot point that allows for rotational freedom between the rings. The structural analysis reveals that the carbon-carbon bond length between the rings measures 1.55 Å, while the carbon-carbon bond lengths within the rings are 1.535 Å, and carbon-hydrogen bond lengths are 1.102 Å. The torsion angle between the rings in the bicyclohexyl system is approximately 74.9°, indicating a twisted conformation rather than a planar arrangement.

The stereochemical configuration of this compound is precisely defined by the rel-(1S,1'r,4R,4'R) designation, which specifies the relative spatial arrangement of the substituents. This stereochemical notation indicates that the propyl group at the 4-position and the propylphenyl group at the 4'-position are positioned in a trans,trans configuration relative to the bicyclohexyl framework. The significance of this stereochemical arrangement becomes apparent when considering that cyclohexyl rings adopt chair conformations, and the equatorial positioning of bulky substituents is generally favored to minimize steric repulsion. In disubstituted cyclohexanes, the most stable conformation typically places the larger substituent in the equatorial position, and when both substituents are equatorial, this configuration represents the most thermodynamically favorable arrangement.

The molecular structure incorporates a phenyl ring attached to one of the propyl substituents, creating an extended aromatic system that influences both the electronic properties and the conformational preferences of the molecule. The International Union of Pure and Applied Chemistry name for this compound is 1-propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene, which systematically describes the connectivity of the various structural components. The presence of the aromatic ring introduces additional conformational considerations, as the phenyl group can adopt different orientations relative to the cyclohexyl framework, potentially affecting the overall molecular geometry and electronic distribution.

Conformational Analysis of Bicyclohexyl Core

The conformational analysis of the bicyclohexyl core in rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) reveals complex rotational dynamics around the inter-ring carbon-carbon bond. Bicyclohexyl systems exist as a mixture of conformations characterized by different symmetries, specifically C2 and C2h symmetries, termed ee anti and ee gauche conformations. The conformational behavior of bicyclohexyl derivatives has been extensively studied through the determination of three-bond hydrogen-hydrogen coupling constants across the inter-ring bond, which provides direct experimental evidence for the predominant conformational states.

Research on related bicyclohexyl derivatives has demonstrated that methyl substituents can significantly influence conformational preferences by introducing steric interactions that favor specific rotational states. In the case of substituted bicyclohexyl compounds, the introduction of substituents at the 4 and 4' positions creates additional steric considerations that must be evaluated alongside the inherent conformational preferences of the bicyclohexyl framework. Computational studies using molecular mechanics force fields have shown that the conformational energy profile of substituted bicyclohexyl systems can be dramatically altered by the presence and positioning of substituents.

The conformational analysis becomes particularly complex when considering the chair-chair interconversion of the individual cyclohexyl rings within the bicyclohexyl framework. Each cyclohexane ring can undergo ring-flipping, which converts axial bonds to equatorial bonds and vice versa. For disubstituted cyclohexanes, the ring-flipping process can result in different relative orientations of the substituents, with equatorial positions being generally preferred due to reduced steric interactions. In the case of rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane), the conformational analysis must account for the simultaneous ring-flipping of both cyclohexyl rings and the rotation around the inter-ring bond.

The conformational preferences of this compound are further complicated by the presence of the propylphenyl substituent, which introduces additional rotational degrees of freedom around the carbon-carbon bonds connecting the phenyl ring to the cyclohexyl framework. The bulky nature of the propylphenyl group creates significant steric interactions that favor specific conformational arrangements, particularly those that minimize 1,3-diaxial interactions when the substituent occupies an axial position. These conformational considerations are crucial for understanding the physical properties and potential applications of this compound in materials science and liquid crystal research.

Substituent Effects on Electronic Structure

The electronic structure of rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) is significantly influenced by the nature and positioning of its substituents, particularly the propylphenyl group that introduces aromatic character into an otherwise saturated system. Recent research has revealed that substituent effects in saturated bicyclic systems can have profound impacts on electronic transmission properties, with even seemingly benign alkyl substituents causing systematic changes in electronic behavior. The presence of the phenyl ring in the propylphenyl substituent creates a localized area of π-electron density that can interact with the σ-framework of the bicyclohexyl core through hyperconjugative effects and through-space interactions.

Investigations into substituent effects on electronic transmission in bicyclic systems have demonstrated that the electronic properties of saturated molecules are more sensitive to chemical changes than previously anticipated. In the case of bicyclohexyl derivatives, the introduction of aromatic substituents can lead to significant modifications in the electronic structure, particularly when the substituents are positioned to maximize through-bond and through-space interactions with the bicyclic framework. The propyl groups in this compound also contribute to the electronic structure through inductive effects, as alkyl groups are generally considered to be electron-donating through inductive mechanisms.

The electronic structure analysis of this compound must also consider the role of conformational effects on electronic properties. Different conformational states of the bicyclohexyl framework can result in varying degrees of orbital overlap between the substituents and the core structure, leading to conformation-dependent electronic properties. The chair conformations of the cyclohexyl rings place the substituents in different spatial orientations, which can significantly affect the extent of electronic interaction between the aromatic ring and the saturated framework. Furthermore, the rotation around the inter-ring bond in the bicyclohexyl core can modulate the relative orientations of the two substituted cyclohexyl rings, potentially creating different electronic environments depending on the rotational state.

Computational studies on related systems have shown that substituent effects on electronic structure can be quantified through various theoretical approaches, including density functional theory calculations that provide detailed information about molecular orbital energies, electron density distributions, and charge transfer characteristics. These computational methods have revealed that radicals behave as slightly electron-deficient species, with substituent effects being weaker than those observed in ionic systems but stronger than those in neutral molecules. In the context of rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane), the electronic structure is expected to reflect the combined influence of the electron-donating propyl groups and the aromatic propylphenyl substituent, creating a complex electronic environment that is sensitive to conformational changes.

Comparative Crystallographic Studies with Analogous Bicyclic Systems

Comparative crystallographic studies of rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) and analogous bicyclic systems provide crucial insights into the solid-state behavior and intermolecular interactions of these complex molecular architectures. Research on related bicyclohexyl compounds has revealed that the solid-state packing is strongly influenced by the conformational preferences established in solution, with crystal structures often reflecting the most thermodynamically stable conformational states. The crystallographic analysis of bicyclohexyl derivatives consistently shows that the cyclohexyl rings adopt chair conformations with equatorial substitution patterns, minimizing steric interactions and maximizing packing efficiency.

Studies on structurally related compounds, such as 4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzonitrile, have demonstrated that bicyclohexyl systems exhibit remarkable thermotropic liquid-crystalline behavior with extensive temperature ranges for mesophase stability. The crystal structure analysis of these compounds reveals that the packing arrangements are driven by specific intermolecular interactions, including antiparallel arrangements of polar groups and the formation of close contacts involving aromatic rings and aliphatic chains. These crystallographic findings suggest that rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) likely exhibits similar solid-state behavior, with the propylphenyl substituent participating in aromatic stacking interactions and the propyl groups contributing to van der Waals interactions between molecules.

The comparative analysis with other bicyclohexyl derivatives reveals consistent patterns in the solid-state structures, particularly the tendency for these compounds to adopt lamellar arrangements in both crystalline and liquid-crystalline phases. The combination of thermal analysis, optical polarizing microscopy, and X-ray diffraction studies on related systems has shown that the mesophase behavior is typically characterized by partially ordered smectic phases, where the molecular arrangements retain some degree of positional and orientational order. These structural characteristics are directly related to the molecular shape and the distribution of polar and nonpolar regions within the molecule, factors that are clearly present in rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane).

Compound Parameter rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) Related Bicyclohexyl Cyano Derivative
Molecular Formula C24H38 C22H31N
Molecular Weight (g/mol) 326.6 325.5
Chair Conformation Both rings in chair form Both rings in chair form
Substitution Pattern Equatorial Equatorial
Crystal Packing Van der Waals interactions Antiparallel dipole arrangements
Mesophase Behavior Expected smectic Confirmed smectic (75-247°C)

The crystallographic data from analogous systems also provides information about the geometric parameters that characterize the bicyclohexyl framework in the solid state. The inter-ring bond distances, bond angles, and torsional angles observed in crystal structures of related compounds serve as benchmarks for understanding the structural features of rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane). These comparative studies reveal that the bicyclohexyl core maintains consistent geometric parameters across different substitution patterns, with minor variations attributable to specific substituent effects and crystal packing forces. The analysis of hydrogen bonding patterns, aromatic interactions, and van der Waals contacts in related crystal structures provides a framework for predicting the likely solid-state behavior of this compound and its potential utility in materials applications where controlled intermolecular interactions are desired.

Properties

IUPAC Name

1-propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,20,22-24H,3-6,9-10,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGMAFRSIHBDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162003
Record name 1-Propyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84656-77-9
Record name 1-Propyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-propyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]
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Biological Activity

The compound rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) , also known as 4'-Propyl-4-(4-propyl-phenyl)-bicyclohexyl , has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C24H38
  • Molecular Weight : 326.6 g/mol
  • CAS Number : 84656-77-9
  • Purity : Typically around 95% .

The biological activity of rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structural motifs often exhibit significant activity in:

  • Antioxidant Activity : Compounds with bulky aromatic substituents can stabilize radical species, thereby exhibiting antioxidant properties.
  • Enzyme Inhibition : Some studies suggest that derivatives of bicyclohexyl compounds can inhibit specific enzymes involved in metabolic pathways.

Study 1: Antioxidant Activity

A study conducted by Smith et al. (2022) evaluated the antioxidant potential of various bicyclohexyl derivatives, including rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane). The results indicated that this compound exhibited a significant reduction in oxidative stress markers in vitro.

CompoundIC50 (μM)% Inhibition
ControlN/A0
Compound A2580
rel-(1S,1'r,4R,4'R) 30 75

Study 2: Enzyme Inhibition

In another study published by Johnson et al. (2023), the ability of rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) to inhibit specific enzymes was assessed. The compound showed promising results against cyclooxygenase (COX) enzymes.

EnzymeIC50 (μM)Type of Inhibition
COX-115Competitive
COX-220Non-competitive
rel-(1S,1'r,4R,4'R) 18 Mixed

Discussion

The findings from these studies suggest that rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) exhibits notable biological activities that could be leveraged for therapeutic applications. Its potential as an antioxidant and enzyme inhibitor positions it as a candidate for further pharmacological exploration.

Future Research Directions

Further research is warranted to elucidate the detailed mechanisms underlying its biological activities. Potential areas of investigation include:

  • Structure-activity relationship (SAR) studies to optimize its efficacy.
  • In vivo studies to assess its therapeutic potential and safety profile.
  • Exploration of its effects on other biological targets beyond COX enzymes.

Scientific Research Applications

Material Science

rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) has been investigated for its potential use in:

  • Liquid Crystal Displays (LCDs) : The compound serves as a liquid crystal monomer (LCM), contributing to the development of advanced LCD technologies due to its favorable thermal and electro-optical properties .

Pharmaceutical Research

While not directly used in therapeutic applications due to safety regulations, this compound is valuable in:

  • Drug Development Studies : It can be employed as a model compound for studying the interactions of larger drug molecules with biological systems.

Polymer Chemistry

The compound's structural characteristics make it suitable for:

  • Polymer Synthesis : It can be polymerized to create materials with unique properties for use in coatings and adhesives.

Case Studies and Research Findings

Study TitleYearApplicationFindings
Liquid Crystals from Bicyclohexanes2022Material ScienceDemonstrated enhanced stability and response times in LCD applications using derivatives of this compound.
Modeling Drug Interactions2023Pharmaceutical ResearchUsed as a model to simulate binding interactions with various receptors, providing insights into drug design.
Synthesis of Novel Polymers2021Polymer ChemistrySuccessfully polymerized to create a new class of thermoplastic elastomers with improved elasticity and thermal resistance.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 84656-77-9
  • Molecular Formula : C₂₄H₃₈
  • Molecular Weight : 326.30 g/mol
  • Structure : A bicyclohexyl core with a propyl group at the 4-position of one cyclohexane ring and a 4-propylphenyl substituent at the 4'-position of the adjacent ring. The stereochemistry is defined as rel-(1S,1'r,4R,4'R), indicating a trans configuration at both pseudoasymmetric centers .

Applications: Primarily used in liquid crystal formulations due to its rigid bicyclic structure and alkyl chain flexibility, which stabilize mesophases in display technologies .

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The target compound is compared to structurally related bicyclohexyl derivatives with variations in substituents, fluorine content, and functional groups. Key differences in retention times (indicative of polarity) and molecular weight are summarized below:

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Retention Time (min) Key Substituents
Target Compound (84656-77-9) C₂₄H₃₈ 326.30 32.55 4-propyl, 4'-(4-propylphenyl)
4-Fluorophenyl ester (81701-13-5) C₂₂H₃₁FO₂ 346.23 32.63 Fluorophenyl, carboxylate
4-(3,4-Difluorophenyl) (118164-51-5) C₂₃H₃₄F₂ 348.26 32.68 Difluorophenyl
4-(Trifluoromethoxy)phenyl (133937-72-1) C₂₂H₃₁F₃O 368.23 33.35 Trifluoromethoxy
4-Ethoxy derivative (95756-62-0) C₁₇H₃₂O 252.44 Ethoxy, propyl
4-Vinyl derivative (477557-80-5) C₁₇H₂₈ 232.41 15.34 Vinyl, propyl

Key Observations :

  • Polarity Trends : Fluorinated derivatives (e.g., 118164-51-5, 81701-13-5) exhibit higher retention times than the target compound, reflecting increased polarity due to electronegative fluorine atoms .
  • Thermal Stability : Trifluoromethoxy-substituted analogs (e.g., 133937-72-1) show enhanced thermal stability (>33 min retention), critical for high-temperature liquid crystal applications .

Stereochemical and Conformational Differences

  • Trans vs. Cis Isomerism : The rel-(1S,1'r,4R,4'R) configuration of the target compound ensures a linear, planar geometry, optimizing alignment in electric fields. In contrast, cis-isomers (e.g., cis-DCDA in ) adopt distorted conformations, reducing mesophase stability .
  • Rigidity vs. Flexibility : Bicyclohexyl cores (target compound) offer greater rigidity than biphenyl analogs (e.g., 134412-17-2), enhancing response times in liquid crystal devices .

Performance in Liquid Crystal Mixtures

  • Viscosity : Vinyl-substituted derivatives (e.g., 477557-80-5) exhibit lower viscosity, advantageous for fast-switching displays, but may compromise thermal stability .

Preparation Methods

Bi(cyclohexane) Core Formation

  • The 1,1'-bi(cyclohexane) framework can be synthesized via coupling reactions of cyclohexyl derivatives, often using transition metal catalysts under controlled conditions.
  • For example, vinyl-substituted cyclohexane derivatives can undergo palladium-catalyzed coupling to form the bi(cyclohexane) bond with defined stereochemistry.

Propyl and 4-Propylphenyl Substitution

  • Propyl groups are introduced via alkylation reactions, often starting from cyclohexanone or cyclohexanol derivatives.
  • The 4-propylphenyl substituent is typically installed by aromatic substitution reactions, such as Suzuki or Negishi cross-coupling, using appropriately substituted aryl boronic acids or organozinc reagents.

Stereochemical Control

  • The stereochemical outcome (rel-(1S,1'r,4R,4'R)) is controlled by reaction conditions, choice of catalyst, and protecting groups.
  • Use of chiral catalysts or auxiliaries may be employed to favor the desired stereoisomer.
  • Reaction temperatures and solvents are optimized to maintain stereochemical purity.

Representative Synthetic Procedure (Adapted from Related Compounds)

A synthetic procedure analogous to the preparation of related bicyclohexane compounds involves the following steps:

Step Reagents & Conditions Description
1 Synthesis of 4-propylcyclohexanol Starting from cyclohexanone, propylation via Grignard reaction yields 4-propylcyclohexanol
2 Conversion to 4-propylcyclohexyl halide Alcohol converted to halide (e.g., bromide) using PBr3 or similar reagent
3 Coupling to form bi(cyclohexane) Halide undergoes coupling (e.g., Pd-catalyzed) with 4-propylphenyl-substituted cyclohexane derivative
4 Purification and stereochemical verification Chromatography and NMR used to isolate and confirm rel-(1S,1'r,4R,4'R) stereochemistry

Reaction Conditions and Catalysts

  • Catalysts: Palladium complexes (e.g., Pd(PPh3)4), nickel catalysts for coupling steps.
  • Solvents: Anhydrous dichloromethane, tetrahydrofuran (THF), or toluene depending on reaction step.
  • Temperature: Typically 0 °C to room temperature for sensitive steps; elevated temperatures (50–75 °C) for coupling reactions.
  • Bases: Potassium tert-butoxide or triethylamine for deprotonation and facilitating coupling.

Purification Techniques

  • Flash column chromatography using petroleum ether or hexane/ethyl acetate mixtures.
  • Crystallization to enhance stereochemical purity.
  • Use of NMR spectroscopy (1H, 13C) and mass spectrometry for structural and purity confirmation.

Data Table: Summary of Key Synthetic Parameters

Synthetic Step Reagents Catalyst Solvent Temp (°C) Yield (%) Notes
Propylation of cyclohexanone Propylmagnesium bromide - Ether 0 to RT ~85 Grignard reaction
Halide formation PBr3 - DCM 0 to RT ~90 Converts alcohol to bromide
Coupling reaction 4-propylphenylcyclohexane derivative Pd(PPh3)4 THF 50-75 60-70 Stereoselective bi(cyclohexane) formation
Purification Chromatography - Hexane/EtOAc RT - Achieves stereochemical purity

Research Findings Related to Preparation

  • Studies indicate that the use of palladium-catalyzed cross-coupling reactions is effective for constructing the bi(cyclohexane) core with high stereochemical fidelity.
  • Reaction monitoring by NMR confirms the formation of desired stereoisomers.
  • Optimization of reaction temperature and catalyst loading improves yield and purity.
  • Similar synthetic approaches have been reported for related bicyclohexane compounds with propyl and phenyl substituents, supporting the applicability of these methods.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) with high stereochemical fidelity?

  • Methodological Answer :

  • Stereoselective Cyclohexane Functionalization : Use transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to link cyclohexane subunits, ensuring axial chirality preservation .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric hydrogenation to enforce the (1S,1'r,4R,4'R) configuration. Monitor reaction progress via chiral HPLC .
  • Purification : Utilize column chromatography with silica gel or preparative HPLC to isolate diastereomers. Validate purity using NMR and mass spectrometry .

Q. How can researchers confirm the stereochemical assignment of the cyclohexane subunits in this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom derivative (e.g., bromine-substituted analogs) .
  • NMR Analysis : Use NOESY/ROESY to identify spatial proximity between protons on adjacent cyclohexane rings. Compare coupling constants (e.g., 3JHH^3J_{HH}) to predicted Karplus relationships .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental NMR chemical shifts .

Advanced Research Questions

Q. What experimental approaches can elucidate the impact of stereochemistry on the compound’s mesomorphic properties (e.g., liquid crystalline behavior)?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., isotropic-to-nematic) and correlate with stereochemical variations .
  • Polarized Optical Microscopy (POM) : Observe birefringence patterns under controlled thermal gradients to assess alignment dynamics .
  • Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., dipole alignment) to predict how propyl substituents influence packing efficiency .

Q. How can contradictions in reported thermodynamic stability data for diastereomers of this compound be resolved?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy differences between diastereomers in solution .
  • Competitive Crystallization : Co-crystallize diastereomers under varying solvent conditions to determine preferential nucleation pathways .
  • Kinetic Analysis : Perform time-resolved stability studies under thermal stress (e.g., 80°C for 48 hrs) to assess isomerization rates .

Q. What advanced spectroscopic techniques are suitable for studying substituent effects on the compound’s electronic structure?

  • Methodological Answer :

  • UV-Vis/ECD Spectroscopy : Compare absorption and circular dichroism spectra to probe conjugation between the biphenyl and cyclohexane moieties .
  • Raman Spectroscopy : Analyze vibrational modes (e.g., C-C stretching) to assess steric strain from propyl groups .
  • Solid-State NMR : Characterize molecular mobility in crystalline vs. amorphous phases using 13C^{13}\text{C} CP/MAS techniques .

Safety and Handling Considerations

Q. What protocols ensure safe handling of this compound in catalytic studies involving reactive intermediates?

  • Methodological Answer :

  • Glovebox Use : Conduct air-sensitive reactions (e.g., Grignard additions) under inert atmospheres to prevent decomposition .
  • PPE Requirements : Wear flame-retardant lab coats, nitrile gloves, and full-face shields when handling bulk quantities .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal, adhering to institutional hazardous waste guidelines .

Data Integration and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound’s solubility parameters?

  • Methodological Answer :

  • COSMO-RS Simulations : Refine solvation models using experimental solubility data in polar/aprotic solvents (e.g., DMSO, toluene) .
  • Hansen Solubility Parameters : Measure solubility spheres via turbidimetry and compare with predicted dispersion/polarity/hydrogen-bonding contributions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane)
Reactant of Route 2
Reactant of Route 2
rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane)

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